3,5-Dibromoanisole
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3,5-Dibromoanisole, such as 3,5-difluoroanisole, involves methodologies that can potentially be applied to 3,5-Dibromoanisole as well. These methods often involve halogenation reactions where bromine atoms are introduced into the anisole molecular framework. For example, dibromoaniline, an analogous compound, can be synthesized through hydrolysis of dibromoaminobenzene sulfonamide, indicating similar strategies could be employed for 3,5-Dibromoanisole synthesis (Rui-xue, 2004).
Molecular Structure Analysis
The molecular structure and conformation of compounds similar to 3,5-Dibromoanisole, such as 3,5-difluoroanisole, have been studied using techniques like gas-phase electron diffraction and quantum chemical calculations. These studies reveal that the molecules possess a planar heavy atom skeleton with specific geometric parameters that define their structure. Such analyses are crucial for understanding the reactivity and physical properties of the compound (Dorofeeva et al., 2006).
Chemical Reactions and Properties
3,5-Dibromoanisole's chemical properties allow it to participate in various chemical reactions. For instance, its bromine atoms make it a good candidate for nucleophilic substitution reactions. Similar compounds have been used in the synthesis of heterocycles, indicating that 3,5-Dibromoanisole could also be utilized in such syntheses (El Kaim et al., 2011).
Scientific Research Applications
Organic Photovoltaic Devices : 4-bromoanisole, a related compound, has been found effective in controlling phase separation and purity in organic photovoltaic devices. It promotes the aggregation of P3HT and improves morphology in polymer-polymer blends (Liu et al., 2012).
Nephrotoxicity Studies : 3,5-dihaloanilines, a group including similar compounds, are more potent nephrotoxicants in vitro than their 4-haloaniline counterparts. Bromo and iodo substitutions notably enhance the nephrotoxic potential of aniline (Hong et al., 2000).
Antifungal Properties : The most stable conformers of 3,5-dibromosalicylic acid (DBSA) play a role in its antifungal properties, facilitated by intermolecular hydrogen bonds (Balachandran et al., 2012).
Synthesis of Pharmaceutical Compounds : A modified Sandmeyer methodology using 3,5-dibromoaniline has been developed for synthesizing ()-Convolutamydine A, a method that could be applied for the synthesis of other -isonitrosoacetanilides (Garden et al., 1997).
Nonlinear Optical Materials : 3,5-dinitro-aniline shows a strong deviation from index permutation symmetry, presenting new design possibilities in second-order nonlinear optical materials (Wortmann et al., 1993).
Solar Cell Applications : 3,5-DMA, a related compound, demonstrates promising electronic structures and spectral properties, indicating potential applications in solar cell technology (Mathiyalagan et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1,3-dibromo-5-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZAQBGJENJMHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452264 | |
Record name | 3,5-Dibromoanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromoanisole | |
CAS RN |
74137-36-3 | |
Record name | 1,3-Dibromo-5-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74137-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromoanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dibromoanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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